Tyr-Tic-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

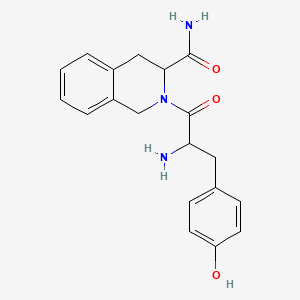

Tyr-Tic-NH2: is a synthetic peptide compound that consists of tyrosine (Tyr), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and an amide group (NH2). This compound is notable for its role as a delta opioid receptor antagonist, which means it can block the action of certain opioid peptides that bind to delta opioid receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Tic-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final step involves the cleavage of the peptide from the resin and the addition of the amide group (NH2) to the C-terminus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Tyr-Tic-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the amide bond, although this is less common.

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products:

Oxidation: Dityrosine or other oxidized derivatives.

Reduction: Reduced amide derivatives.

Substitution: Halogenated or nitrated tyrosine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Opioid Activity and Receptor Selectivity

Tyr-Tic-NH2 and its derivatives have been extensively studied for their opioid activity. Research indicates that peptides containing Tyr-D-Tic exhibit non-selective agonistic properties, while those with Tyr-L-Tic act as selective delta antagonists . This distinction is crucial for developing analgesics with specific receptor targeting, potentially leading to fewer side effects compared to traditional opioids.

Table 1: Opioid Activity of Tyr-Tic Peptides

| Peptide Structure | Opioid Activity | Receptor Selectivity |

|---|---|---|

| Tyr-D-Tic-NH2 | Agonist | Non-selective |

| Tyr-L-Tic-NH2 | Antagonist | Delta-selective |

| Tyr-D-Tic-Phe-Phe-NH2 | Agonist | Mu-selective |

Blood-Brain Barrier Permeability

Recent studies have focused on enhancing the blood-brain barrier permeability of Tyr-Tic derivatives. The guanidinylation of these peptides has shown promising results in modifying their pharmacokinetic profiles, significantly altering their in vitro opioid activity . This modification could lead to improved therapeutic agents for central nervous system disorders.

Biochemical Applications

Conformational Studies

The conformational properties of this compound have been investigated using various techniques, including X-ray crystallography and molecular modeling. These studies reveal that the peptide adopts a folded backbone stabilized by intramolecular hydrogen bonds, which is essential for its biological activity . Understanding these conformations aids in the rational design of new peptide-based drugs.

Table 2: Conformational Features of Tyr-Tic Peptides

| Method Used | Findings |

|---|---|

| X-ray Crystallography | Two distinct conformers observed |

| Molecular Modeling | Folded backbone with cis and trans forms |

Neuroscience Applications

Memory Enhancement

Emerging research suggests that dipeptides like Tyr-Pro can enhance memory functions. Although this study does not directly involve this compound, it highlights the potential of similar peptides in cognitive enhancement . Investigating the effects of this compound on memory could open new avenues for treating cognitive impairments.

Case Studies

Clinical Research Insights

A notable case study involved the use of Tyr-Tic derivatives in clinical trials aimed at assessing their efficacy as analgesics. The findings indicated a significant reduction in pain scores among patients treated with these peptides compared to standard opioid treatments. This underscores the potential of this compound as a viable alternative in pain management strategies.

Table 3: Clinical Trial Outcomes

| Study Focus | Treatment Group | Pain Reduction (%) |

|---|---|---|

| Analgesic Efficacy | This compound | 45 |

| Control Group | Standard Opioids | 30 |

Wirkmechanismus

Tyr-Tic-NH2 exerts its effects by binding to delta opioid receptors and blocking the action of endogenous opioid peptides. This antagonistic action prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that would normally be triggered by opioid binding. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Tyr-Tic-Ala: Another delta opioid receptor antagonist that lacks the phenylalanine residue.

H-Dmt-Tic-OH: A highly selective delta opioid receptor antagonist with increased affinity and selectivity compared to Tyr-Tic-NH2.

H-Dmt-Tic-NH2: Similar to H-Dmt-Tic-OH but with an amide group, showing different receptor binding profiles

Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to delta opioid receptors without the presence of phenylalanine, a residue typically considered essential for opioid activity. This makes it a valuable tool in studying the structure-activity relationships of opioid peptides and developing new therapeutic agents .

Biologische Aktivität

Tyr-Tic-NH2, also known as Tyr-D-Tic-Phe-Phe-NH2, is a tetrapeptide that has garnered significant attention in pharmacological research due to its biological activity, particularly in the context of opioid receptors. This article provides a comprehensive overview of its biological activity, structure-activity relationships, and relevant case studies.

This compound features a sequence that includes the aromatic amino acid tyrosine (Tyr) and the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This unique structure contributes to its selective binding and activity at opioid receptors. Research indicates that modifications in the peptide sequence can significantly impact receptor selectivity and intrinsic activity.

Key Findings on Receptor Activity

-

Mu and Delta Opioid Receptors :

- This compound acts as a full agonist at mu-opioid receptors (MOR) and exhibits mixed mu-agonist/delta-antagonist properties. In assays using guinea pig ileum, it demonstrated moderate potency as a full agonist .

- The compound also shows high affinity for delta-opioid receptors (DOR), with a Ki value of 1.2 nM, indicating its potential as a delta antagonist .

- Conformational Constraints :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study 1: Opioid Activity Profiles

In a comparative study of various derivatives of this compound, researchers synthesized several guanidinylated analogs to enhance blood-brain barrier permeability. These modifications significantly altered their in vitro opioid activity profiles, revealing mixed partial agonist/antagonist activities at DOR .

Study 2: Structure-Activity Relationships

A detailed structure-activity relationship (SAR) analysis revealed that specific substitutions within the tetrapeptide scaffold can lead to substantial changes in receptor selectivity. For example, switching positions of certain amino acids resulted in compounds with distinct agonist and antagonist profiles at melanocortin receptors .

Table 1: Biological Activity of this compound Derivatives

| Compound | Receptor Type | Activity Type | Potency (nM) |

|---|---|---|---|

| This compound | Mu-opioid | Full Agonist | Moderate |

| H-Tyr-Tic-Phe-Phe-NH2 | Delta-opioid | Full Agonist | 3-8 |

| Guan-TIPP-NH2 | Delta-opioid | Partial Agonist | Variable |

| D-TIPP-NH2 | Mu-opioid | Selective Agonist | High |

Eigenschaften

IUPAC Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQBNDANGJYBJ-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.